

Application Notes and Protocols for PQR530 in In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: PQR530

Cat. No.: B15543161

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Abstract

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of class I phosphoinositide 3-kinases (PI3Ks) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3] As an ATP-competitive inhibitor, **PQR530** effectively blocks the PI3K/mTOR signaling pathway, which is frequently hyperactivated in cancer and other diseases, playing a crucial role in cell growth, proliferation, survival, and metabolism.[3][4] These application notes provide detailed protocols for utilizing **PQR530** in various in vitro cell-based assays to assess its biological activity and mechanism of action.

Mechanism of Action

PQR530 exerts its biological effects by directly inhibiting the kinase activity of all PI3K isoforms and mTOR. The PI3K/mTOR signaling cascade is a critical intracellular pathway that regulates numerous cellular functions.[4] Dysregulation of this pathway is a hallmark of many cancers.[4] **PQR530**'s dual-inhibitor nature allows it to target the pathway at two critical nodes, PI3K and mTOR, leading to a comprehensive blockade of downstream signaling. This inhibition prevents the phosphorylation of key downstream effectors such as protein kinase B (PKB, also known as Akt) and ribosomal protein S6 (S6), ultimately leading to reduced cell proliferation and survival.[1][2][5]

Data Presentation

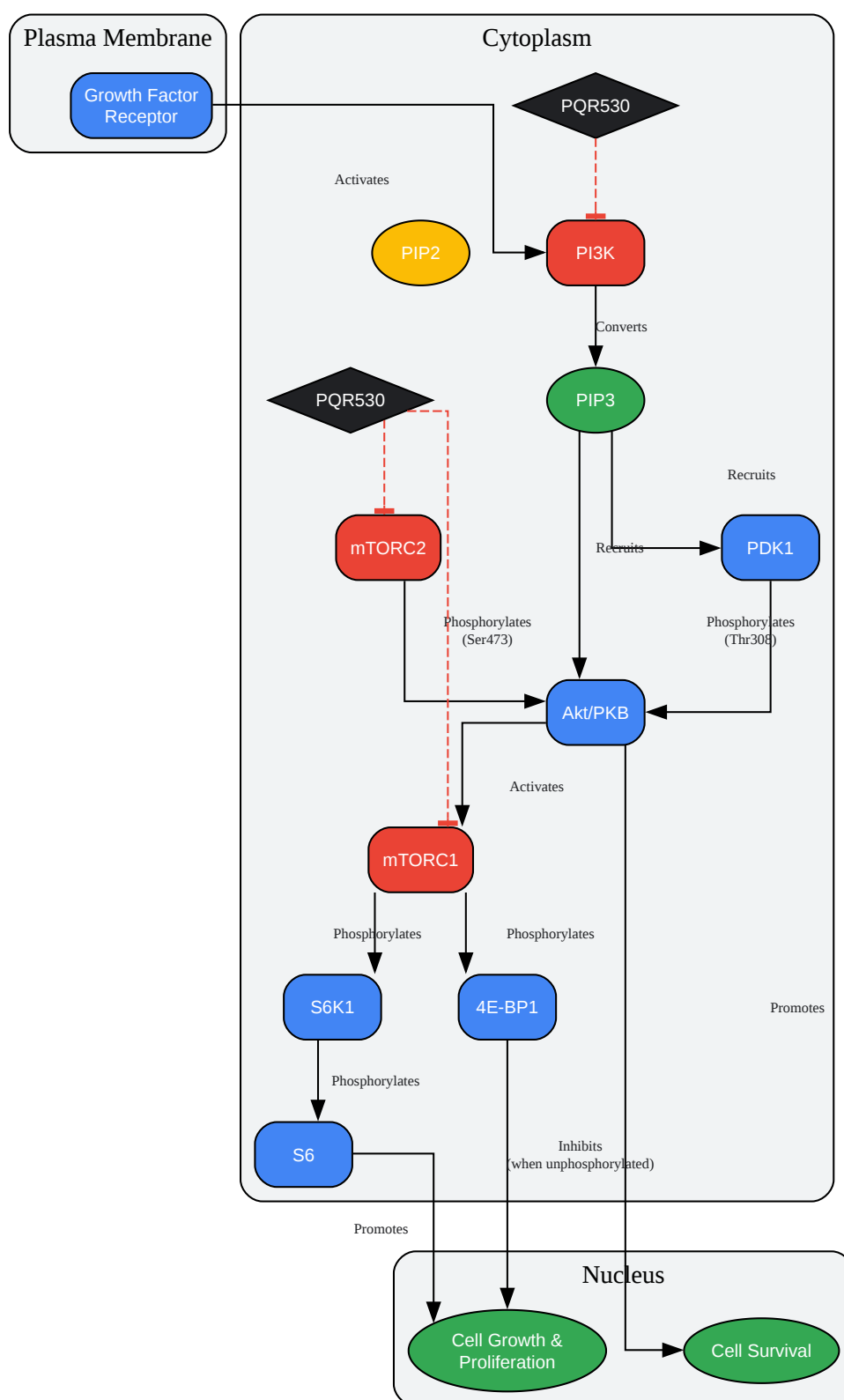
Table 1: In Vitro Binding Affinity and Potency of PQR530

Target	Assay Type	Value	Reference
PI3K α	Dissociation Constant (Kd)	0.84 nM	[2]
mTOR	Dissociation Constant (Kd)	0.33 nM	[2]
PI3K α	Inhibition Constant (Ki)	~11 nM	[3]
mTOR	Inhibition Constant (Ki)	~7.4 nM	[3]

Table 2: Cellular Activity of PQR530 in Cancer Cell Lines

Assay	Cell Line	Endpoint	Value	Reference
Downstream Signaling Inhibition	A2058 Melanoma	IC50 (pPKB/Akt at Ser473)	0.07 μ M	[1][2][5]
Downstream Signaling Inhibition	A2058 Melanoma	IC50 (pS6 at Ser235/236)	0.07 μ M	[1][2][5]
Cell Growth Inhibition	44 Cancer Cell Line Panel	Mean GI50	426 nM	[1][2]

Signaling Pathway Diagram



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Caption: **PQR530** inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the effect of **PQR530** on the viability of cancer cells using a colorimetric MTT assay.

Materials:

- Cancer cell line of interest (e.g., A2058 melanoma)
- Complete cell culture medium
- **PQR530** (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **PQR530** in complete medium. Remove the medium from the wells and add 100 μ L of the **PQR530** dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).



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Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This protocol describes how to assess the inhibitory effect of **PQR530** on the phosphorylation of downstream targets of the PI3K/mTOR pathway.

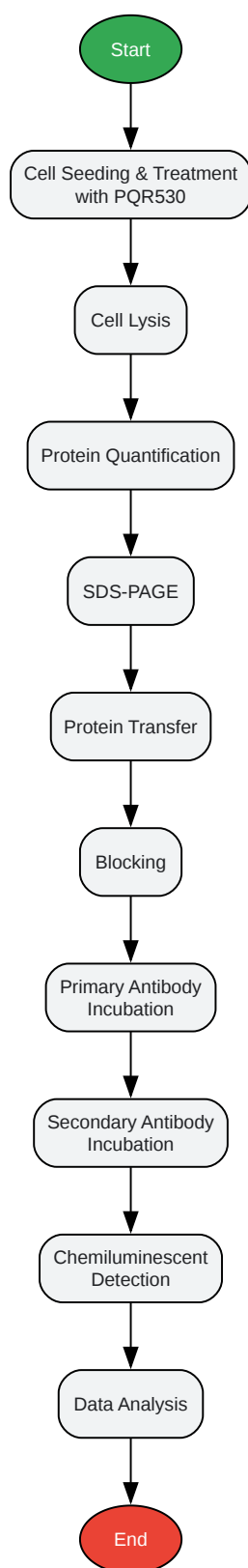
Materials:

- Cancer cell line of interest (e.g., A2058 melanoma)
- Complete cell culture medium
- **PQR530** (stock solution in DMSO)
- 6-well cell culture plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels

- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of **PQR530** for a specified time (e.g., 2-24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.



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Caption: Workflow for Western blot analysis.

Conclusion

PQR530 is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative activity in a range of cancer cell lines. The protocols provided herein offer a framework for researchers to investigate the in vitro efficacy and mechanism of action of **PQR530**. These assays are fundamental for characterizing the cellular response to **PQR530** and can be adapted for various research applications in oncology and other fields where the PI3K/mTOR pathway is implicated.

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